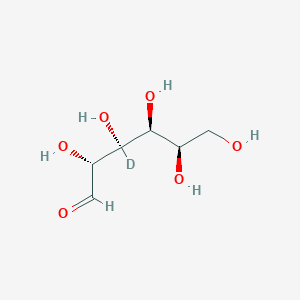
D-Galactose-d1-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose-d1-2, also known as D-(+)-Galactose-d1-2, is a deuterium-labeled derivative of D-Galactose. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. It is an abundant carbohydrate monomer found in nature, present in macroalgae, plants, and dairy wastes . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-Galactose-d1-2 involves the incorporation of deuterium into D-Galactose. One common method is the Vorbrüggen method, which is used to prepare nucleosides derived from various sugars, including D-Galactose . This method involves the use of specific reagents and conditions to achieve the desired deuterium labeling.
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation and enzyme-catalyzed conversion. These processes utilize galactose-rich biomass, such as macroalgae and dairy wastes, to produce D-Galactose, which is then labeled with deuterium . The fermentation process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: D-Galactose-d1-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include galactose oxidase, which oxidizes D-Galactose to produce hydrogen peroxide . Other reagents include β-galactosidase, which hydrolyzes lactose to yield D-Galactose and D-Glucose .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions produce hydrogen peroxide, while hydrolysis reactions yield D-Galactose and D-Glucose .
Wissenschaftliche Forschungsanwendungen
D-Galactose-d1-2 has numerous scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer for quantitation during drug development . In biology, it is employed in studies involving metabolic pathways and enzyme kinetics . In medicine, this compound is used to induce cellular senescence and oxidative stress in research on aging and related diseases . In industry, it is utilized in the production of low-calorie sweeteners and biofuels .
Wirkmechanismus
The mechanism of action of D-Galactose-d1-2 involves its interaction with specific cellular receptors and metabolic pathways. For example, D-Galactose is known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and reducing the activity of antioxidant enzymes . This leads to cellular damage and senescence, making it a valuable tool in aging research .
Vergleich Mit ähnlichen Verbindungen
D-Galactose-d1-2 is similar to other deuterium-labeled sugars, such as D-Glucose-d1-2 and D-Fructose-d1-2. its unique properties, such as its specific labeling and metabolic behavior, make it distinct . This compound is particularly useful in studies involving the Leloir pathway, where it is converted into glucose-1-phosphate before being metabolized .
List of Similar Compounds:- D-Glucose-d1-2
- D-Fructose-d1-2
- D-Tagatose
- L-Arabinose
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-3-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i5D |
InChI-Schlüssel |
GZCGUPFRVQAUEE-HVUJIVHCSA-N |
Isomerische SMILES |
[2H][C@@]([C@H](C=O)O)([C@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















